BenchChemオンラインストアへようこそ!

PMMB-317

EGFR inhibition kinase inhibitor A549

PMMB-317 is an irreversible dual inhibitor of tubulin polymerization and EGFR, uniquely disrupting mitotic spindle formation and growth factor signaling simultaneously. Unlike single-target agents, it induces G2/M arrest, mitochondrial depolarization, and ROS-mediated apoptosis in A549 NSCLC cells with EGFR potency comparable to Afatinib (IC50 22.7 nM). The compound also suppresses cell migration via Wnt/β-catenin—a property not observed with standard EGFR inhibitors. Essential for xenograft models, motility assays, and medicinal chemistry campaigns leveraging 3D-QSAR data for next-generation dual inhibitor design.

Molecular Formula C26H21FO7
Molecular Weight 464.4454
Cat. No. B1193401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePMMB-317
SynonymsPMMB-317;  PMMB 317;  PMMB317
Molecular FormulaC26H21FO7
Molecular Weight464.4454
Structural Identifiers
SMILESO=C(OC(C(C1=O)=CC(C2=C1C(O)=CC=C2O)=O)C/C=C(C)\C)/C=C/C(C3=CC=C(F)C=C3)=O
InChIInChI=1S/C26H21FO7/c1-14(2)3-11-22(34-23(32)12-10-18(28)15-4-6-16(27)7-5-15)17-13-21(31)24-19(29)8-9-20(30)25(24)26(17)33/h3-10,12-13,22,29-30H,11H2,1-2H3/b12-10+
InChIKeyIXGSOHPHTSESPK-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PMMB-317: A Dual Tubulin and EGFR Inhibitor with Validated Anti-Proliferative Activity


PMMB-317 is a benzoylacrylic acid shikonin ester derivative that functions as a dual-target inhibitor of tubulin polymerization and epidermal growth factor receptor (EGFR) [1]. Preclinical studies have shown that PMMB-317 induces apoptosis in A549 non-small cell lung cancer cells in a dose- and time-dependent manner, accompanied by a decrease in mitochondrial membrane potential (MMP) and an increase in reactive oxygen species (ROS) production [1]. The compound arrests the cell cycle at the G2/M phase and inhibits EGFR activity by blocking downstream signal transduction through the MAPK and AKT pathways [1]. Additionally, PMMB-317 suppresses A549 cell migration via the Wnt/β-catenin signaling pathway [1].

Why PMMB-317 Cannot Be Replaced by Single-Target EGFR or Tubulin Inhibitors


Substituting PMMB-317 with a standard single-target EGFR inhibitor or tubulin binder may compromise therapeutic efficacy because the compound's dual-targeting mechanism concurrently disrupts both mitotic spindle formation and growth factor signaling [1]. The irreversible binding mode of PMMB-317 to both EGFR and tubulin further distinguishes it from reversible single-target agents, potentially altering cellular response and resistance profiles [1]. Since PMMB-317 also engages downstream AKT and Wnt/β-catenin pathways that are not uniformly modulated by all EGFR inhibitors, direct replacement without supporting evidence could lead to divergent biological outcomes [1].

PMMB-317 Quantitative Differentiation: Head-to-Head Comparisons with Afatinib and Molecular Docking Data


PMMB-317 Demonstrates Comparable EGFR Inhibition to Afatinib in A549 Cells

In vitro EGFR inhibition assays demonstrate that PMMB-317 exhibits potent anti-EGFR activity with an IC50 of 22.7 nM, which is comparable to the clinically approved EGFR inhibitor Afatinib (IC50 = 15.4 nM) when tested under identical conditions [1].

EGFR inhibition kinase inhibitor A549

PMMB-317 Exhibits Superior Anti-Proliferative Activity Against A549 Cells Relative to Afatinib

Cell growth inhibition assays reveal that PMMB-317 suppresses A549 cell proliferation with an IC50 of 4.37 μM, outperforming Afatinib (IC50 = 6.32 μM) under the same experimental conditions [1].

anti-proliferative cytotoxicity A549

PMMB-317 Mechanistically Mirrors Afatinib in Cell Cycle Arrest and Pathway Inhibition

Mechanism studies confirm that PMMB-317 arrests A549 cells at the G2/M phase and inhibits EGFR signaling through blockade of both MAPK and AKT downstream pathways, a mechanistic profile reported to be comparable to that of Afatinib [1].

cell cycle arrest MAPK pathway AKT pathway

PMMB-317 Simultaneously Engages Both EGFR and Tubulin Proteins via Molecular Docking

Molecular docking simulations reveal that PMMB-317 concurrently binds to EGFR (PDB: 5HG8) and tubulin (PDB: 1SA0) through multiple non-covalent interactions, whereas Afatinib and standard tubulin inhibitors typically engage only one target [1].

dual-target molecular docking EGFR tubulin

PMMB-317 Application Scenarios in Oncology Research and Preclinical Development


Investigating Dual EGFR and Tubulin Inhibition in Non-Small Cell Lung Cancer Models

Use PMMB-317 in A549 xenograft or in vitro models to study the combined effect of EGFR blockade and microtubule disruption on tumor growth, apoptosis, and cell cycle progression. The compound's validated dual-target activity and comparable EGFR inhibition to Afatinib make it suitable for dissecting synergistic anti-cancer mechanisms [1].

Evaluating Anti-Migratory Effects via Wnt/β-Catenin Pathway Modulation

Employ PMMB-317 in cell migration and invasion assays (e.g., wound healing or Transwell) using A549 cells to assess its dose-dependent suppression of motility through Wnt/β-catenin signaling. This application leverages the compound's unique ability to inhibit cell migration, a property not consistently observed with standard EGFR inhibitors [1].

Structure-Activity Relationship and Lead Optimization Studies

Utilize PMMB-317 as a reference compound in medicinal chemistry campaigns aimed at optimizing dual EGFR-tubulin inhibitors. The 3D-QSAR data and molecular docking results provide a structural framework for designing next-generation analogs with improved potency or pharmacokinetic profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PMMB-317

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.